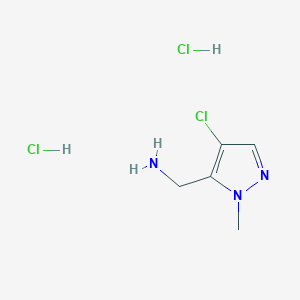
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Thiophene-based analogs, such as N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular formula of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide is C12H19NO3S2. Its unique structure and properties make it a promising candidate for various applications in scientific research.Chemical Reactions Analysis
Thiophene-based compounds are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions between different compounds to form thiophene derivatives .Scientific Research Applications
1. Catalysis and Synthesis
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide plays a significant role in the field of catalysis and synthesis. For example, Mackay et al. (2014) describe the use of donor-acceptor cyclopropanes in catalyzed annulation processes to yield cyclopentene sulfonamides, demonstrating the utility of this compound in organic synthesis and catalytic applications (Mackay et al., 2014).
2. Drug Metabolism Studies
Zmijewski et al. (2006) conducted research on drug metabolism using biocatalysis. They used Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamides, which includes compounds similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide. This research is pivotal in understanding the metabolism of such drugs (Zmijewski et al., 2006).
3. Neuroscience and Pharmacology
The compound's derivatives have been studied for their potential in neuroscience and pharmacology. For instance, Barnish et al. (1981) explored derivatives for anticonvulsant activities, indicating their potential application in treating neurological disorders (Barnish et al., 1981).
4. Ophthalmology
Prugh et al. (1991) investigated derivatives of thiophene-2-sulfonamides for topical ocular hypotensive activity, which could be significant in treating glaucoma (Prugh et al., 1991).
5. Antimicrobial Research
In antimicrobial research, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety, demonstrating the antimicrobial potential of such compounds (Darwish et al., 2014).
6. Asymmetric Synthesis
Davies et al. (1996) focused on asymmetric cyclopropanations, indicating the use of related sulfonamide compounds in the enantioselective synthesis of functionalized cyclopropanes, which is crucial in the development of pharmaceuticals (Davies et al., 1996).
7. Inhibitory and Antibacterial Activities
Research by Noreen et al. (2017) on thiophene sulfonamide derivatives highlights their potential in inhibitory and antibacterial activities, indicating a broad range of applications in the field of drug discovery (Noreen et al., 2017).
8. Chiroptical Measurements
Poupaert et al. (1975) utilized chiroptical measurements to determine the absolute configuration of enantiomers of a similar compound, showcasing the role of such compounds in stereochemical analysis (Poupaert et al., 1975).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-8-6-10(12-2-1-9-17-12)5-7-13-18(15,16)11-3-4-11/h1-2,9-11,13-14H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTCGFBJUZHUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

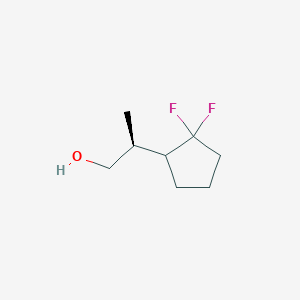
![1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2943732.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943738.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)
![1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)
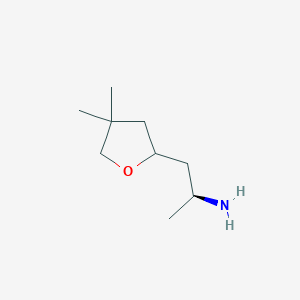
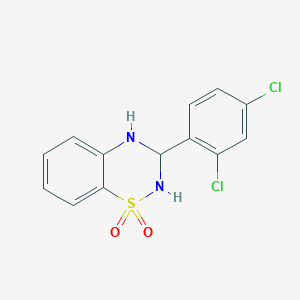
![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)
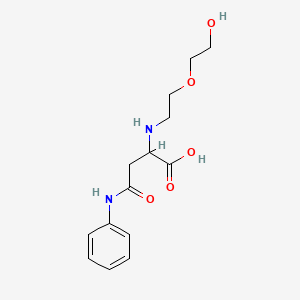

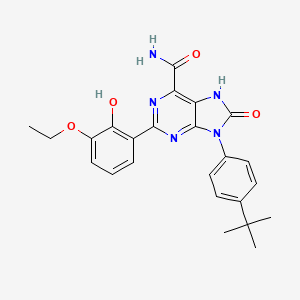
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
